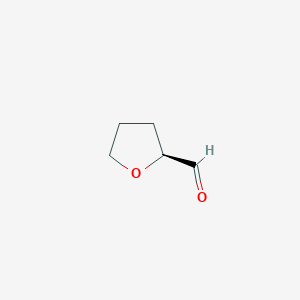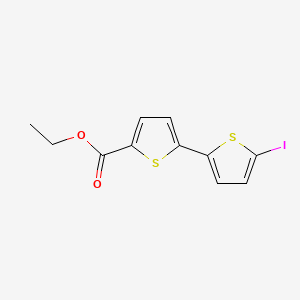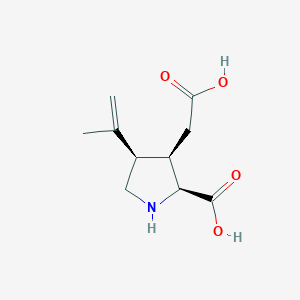
1-Amino-2-(dimethylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to the anthracene-9,10-dione core. Its molecular formula is C16H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(dimethylamino)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Dimethylation: The dimethylamino group is introduced via a methylation reaction, often using dimethylamine as the methylating agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, such as:
Gas Phase Oxidation: This method involves the vaporization of anthracene followed by oxidation in the presence of a catalyst like V2O5 at high temperatures (around 389°C) to form the desired product.
Liquid Phase Oxidation: This method involves dissolving anthracene in a solvent like trichlorobenzene, followed by the addition of nitric acid at controlled temperatures (105-110°C) to achieve the desired oxidation.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracene derivatives.
Scientific Research Applications
1-Amino-2-(dimethylamino)anthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-(dimethylamino)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Mitoxantrone: A well-known topoisomerase II inhibitor with a similar anthraquinone core.
AQ4 and AQ6: Derivatives of anthracene-9,10-dione with modifications to the amino and dimethylamino groups.
Uniqueness: 1-Amino-2-(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a topoisomerase II poison and its potential for bioreductive activation in hypoxic tumor cells make it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
62468-69-3 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-amino-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,17H2,1-2H3 |
InChI Key |
RUEQXENGJYDEEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
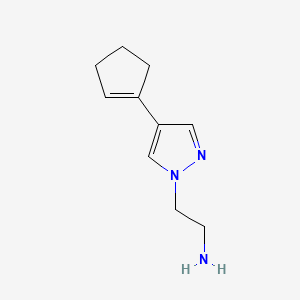

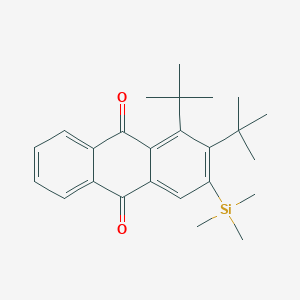
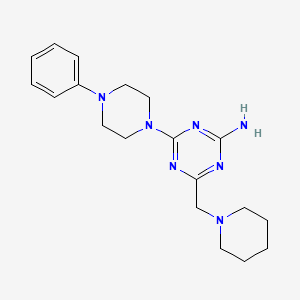
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
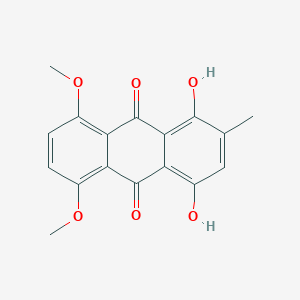
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
